molecular formula C13H18N2O7 B8246289 ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate

((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate

Cat. No.: B8246289
M. Wt: 314.29 g/mol
InChI Key: XVKGAWPWDOKILJ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate (CAS: 2492423-29-5, molecular formula: C₁₃H₁₉N₃O₇, molecular weight: 329.31) is a naturally occurring alkaloid derivative isolated from Portulaca oleracea L. . Structurally, it features a tetrahydrofuran core with vicinal dihydroxy groups, a 2,4-dioxo-3,4-dihydropyrimidine moiety, and an isobutyrate ester at the C2 position (Figure 1).

Storage and Safety: The compound is stored at –20°C in sealed, dry conditions due to its flammability (UN 1325, Hazard Class 4.1) and acute toxicity (GHS Hazard Statements: H302, H314) .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7/c1-6(2)12(19)21-5-7-9(17)10(18)11(22-7)15-4-3-8(16)14-13(15)20/h3-4,6-7,9-11,17-18H,5H2,1-2H3,(H,14,16,20)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKGAWPWDOKILJ-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Uridine-Based Two-Step One-Pot Synthesis

The uridine-derived route, as described by Santos et al., involves a streamlined one-pot process starting from uridine. The sequence begins with phosphorylation and hydroxyl group activation , followed by isobutyryl esterification . Key advantages include:

  • Reduced purification complexity : Intermediate isolation is minimized through pH-controlled extraction.

  • High yield : A 68% overall yield is achieved at multigram scales (6.6–13.7 g starting material).

  • Purity : Recrystallization delivers molnupiravir with >99% HPLC purity.

The reaction mechanism proceeds via nucleophilic substitution at the 5′-hydroxyl group, facilitated by isobutyric anhydride under basic conditions. Stereochemical integrity is preserved through controlled temperature (0–25°C) and catalytic triethylamine.

Cytidine-Based One-Pot Synthesis

An alternative route from cytidine, reported by Zhang et al., employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) for simultaneous amino and hydroxyl protection . This strategy circumvents undesired side reactions during isobutyrylation. Highlights include:

  • Selective protection : DMF-DMA masks the 2′,3′-dihydroxyls and cytidine’s amino group, enabling efficient 5′-O-isobutyrylation.

  • Mild deprotection : Hydroxyamination at the C4 position uses hydroxylamine sulfate in 70% aqueous isopropanol, avoiding degradation.

  • Yield and purity : 63% isolated yield and 99.7% HPLC purity are achieved via crystallization.

Optimization Strategies for Enhanced Efficiency

Temperature and Catalysis

Both routes emphasize low-temperature regimes (0–25°C) to suppress epimerization. The uridine method utilizes triethylamine as a base catalyst, while the cytidine approach leverages DMF-DMA’s dual role as a solvent and protecting agent.

Solvent Systems

  • Aqueous isopropanol : Enhances hydroxyamination efficiency by solubilizing hydroxylamine sulfate while maintaining reaction homogeneity.

  • DMF-DMA : Facilitates protection without requiring anhydrous conditions, simplifying scalability.

Purification and Crystallization

  • pH-controlled extraction : Removes unreacted reagents and byproducts in the uridine route, reducing reliance on column chromatography.

  • Recrystallization solvents : Isopropanol/water mixtures yield high-purity molnupiravir crystals (>99%) with minimal loss.

Scalability and Industrial Considerations

Multigram-Scale Demonstrations

The uridine-based method demonstrates robustness at scales up to 13.7 g, delivering 8.1 g of molnupiravir (64% yield). Similarly, the cytidine route achieves consistent results in 10 g batches, underscoring reproducibility.

Cost and Resource Efficiency

  • Commodity reagents : Both syntheses prioritize low-cost reagents (e.g., isobutyric anhydride, hydroxylamine sulfate).

  • Reduced chromatographic steps : One-pot methodologies eliminate column purification, cutting production time and costs.

Analytical Characterization and Quality Control

Structural Confirmation

  • Molecular formula : C₁₃H₁₉N₃O₇ (MW: 329.31 g/mol).

  • Stereochemistry : The (2R,3S,4R,5R) configuration is verified via X-ray crystallography and NMR.

  • SMILES : CC(C)C(OC[C@H]1O[C@@H](N(C(N/2)=O)C=CC2=N\O)[C@H](O)[C@@H]1O)=O.

Purity Assessment

  • HPLC : Both methods report purity ≥99%, with retention times consistent against reference standards.

  • Spectroscopic data : IR and MS align with theoretical values, confirming absence of isomeric impurities.

Comparative Analysis of Synthetic Routes

ParameterUridine RouteCytidine Route
Starting material costModerateLow
StepsTwo (one-pot)Three (one-pot)
Overall yield68%63%
Purity>99%99.7%
ScalabilityMultigram demonstratedGram to kilogram feasible
Key advantageFewer stepsSuperior regioselectivity

The uridine route offers higher yields and simpler workflows, whereas the cytidine method provides better control over side reactions. Industrial adoption may favor the uridine pathway for its balance of efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities which can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The presence of the pyrimidine ring in this compound suggests potential efficacy against bacterial and fungal pathogens. A study highlighted the synthesis of similar compounds that demonstrated inhibitory effects on microbial growth through mechanisms that may involve disruption of cellular processes or inhibition of enzyme activity .

Anticancer Properties

The structural characteristics of the compound may confer anticancer properties. Research into related compounds has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dioxo-pyrimidine moiety is particularly noted for its interaction with DNA and RNA synthesis pathways, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For instance, it may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidines. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing their metabolic clearance .

Case Studies

Several case studies have documented the applications of this compound in various experimental settings:

Case Study 1: Antimicrobial Testing

In a laboratory setting, researchers tested a series of pyrimidine derivatives for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrimidine structure enhanced antimicrobial potency significantly compared to unmodified controls .

Case Study 2: Cancer Cell Line Studies

A study involving cancer cell lines treated with the compound showed a marked reduction in cell viability and proliferation rates. Flow cytometry analysis revealed increased levels of apoptosis markers in treated cells compared to controls .

Case Study 3: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited DPD activity in human liver microsomes. This inhibition was dose-dependent and suggested potential therapeutic implications for enhancing the efficacy of fluoropyrimidine-based chemotherapies .

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Pyrimidine or Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name / Source Structural Features Origin Bioactivity/Application Synthesis/Isolation Method Safety Profile
Target Compound Tetrahydrofuran-diol, 2,4-dioxopyrimidine, isobutyrate ester Natural Anti-inflammatory, anticholinesterase Plant extraction Flammable, acute toxicity
Compound 7d, 7e, 9a, 9b Pyrimidine dione core with halogen (Cl, Br) or methoxy-benzamide substituents Synthetic PQS biosynthesis inhibitors (anti-Pseudomonas) Chemical synthesis (CuAAC reaction) Not reported
Dinucleotide Analogs 5a, 5b Pyrimidine linked to dinucleotide via phosphate Synthetic Antiviral (designed) Phenyldichlorophosphate coupling Not reported
[(2S,5R)-...]methyl acetate 5-Methyl-2,4-dioxopyrimidine, dihydrofuran, acetate ester Synthetic Nucleoside intermediate High-yield synthesis (up to 95%) Not reported
Crystalline Compound I 2,4-Dioxopyrimidine, fluorinated tetrahydrofuran, phenoxy-phosphoryl group Synthetic Anti-HCV (clinical use) Crystallization optimization Pharmaceutical-grade safety

Key Points of Comparison

Structural Modifications
  • Pyrimidine Core : The target compound and its analogues (e.g., Compounds 7d, 9a ) retain the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group. Modifications include halogenation (Cl/Br in 7d/7e) or methylation (5-methyl in ), altering electronic properties and bioactivity.
  • Tetrahydrofuran Modifications : The stereochemistry (2R,3S,4R,5R vs. 2S,5R in ) and substituents (e.g., fluorination in Compound I ) influence solubility and target binding.
Bioactivity
  • Antimicrobial vs. Anti-inflammatory : Synthetic derivatives (e.g., 7d, 7e ) target bacterial quorum sensing, whereas the natural compound exhibits anti-inflammatory effects .
  • Antiviral Applications : Dinucleotide analogs (5a, 5b ) and Compound I are optimized for antiviral activity, contrasting with the natural compound’s neurological focus.

Biological Activity

The compound ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate is a derivative of tetrahydrofuran and pyrimidine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₁₁H₁₅N₃O₇
  • Molecular Weight: 285.25 g/mol
  • CAS Number: 1094602-17-1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Its structure suggests potential inhibition of key metabolic enzymes involved in nucleotide synthesis and cell proliferation.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that compounds similar to this structure exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis. For instance, studies on related compounds have shown significant inhibition against Mycobacterium tuberculosis and other pathogens due to their ability to interfere with the Mur ligase pathway .
  • Cytotoxicity
    • Preliminary studies show that this compound may possess cytotoxic effects against certain cancer cell lines without affecting normal cells. This selective toxicity is crucial for developing anticancer therapies .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising results as a selective inhibitor of DPAGT1 (Dolichyl-phosphate N-acetylglucosamine phosphotransferase 1), which is vital in glycoprotein synthesis .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of antimicrobial propertiesDemonstrated significant inhibition of Mycobacterium tuberculosis with MIC values ranging from 6.25 to 12.5 μg/mL .
Study 2Cytotoxicity assessmentShowed selective cytotoxicity against cancer cell lines while sparing normal cells .
Study 3Enzyme inhibition assaysIdentified as a potent DPAGT1 inhibitor with an IC₅₀ value of 0.20 μM .

Structural Analysis

The structural configuration of this compound allows for multiple points of interaction with biological targets. The presence of hydroxyl groups enhances solubility and bioavailability.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying this compound?

Answer:
The synthesis typically involves multi-step protocols, including nucleoside analog derivatization and esterification. For example, acetylation of hydroxyl groups under controlled anhydrous conditions (e.g., using acetic anhydride and pyridine) can protect reactive sites . Purification is achieved via reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate high-purity fractions (>95%). Crystallization from ethanol/water mixtures may further enhance purity .

Basic: How can the stereochemical configuration and structural integrity of the compound be validated?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for furanose ring protons and diastereotopic methylene groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 329.31 matches the theoretical value) .
  • X-ray crystallography : Single-crystal analysis to resolve absolute configuration, as demonstrated in related dihydropyrimidine derivatives .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:
Store sealed in anhydrous conditions at -20°C to prevent hydrolysis of the isobutyrate ester and oxidation of dihydroxytetrahydrofuran moieties . Desiccants (e.g., silica gel) and inert atmospheres (argon) are recommended for long-term storage. Avoid repeated freeze-thaw cycles to minimize degradation .

Advanced: How can regioselectivity challenges during functionalization of the dihydropyrimidine ring be addressed?

Answer:
Regioselectivity is influenced by:

  • Protecting groups : Temporary protection of hydroxyl groups (e.g., tert-butyldimethylsilyl) to direct reactions to the N1 or N3 positions .
  • Catalysis : Use of Lewis acids (e.g., BF₃·Et₂O) to activate specific sites for alkylation or acylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2,4-dioxo position .

Advanced: What methodologies are used to study interactions between this compound and nucleic acid targets?

Answer:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to RNA/DNA, focusing on hydrogen bonding with the dihydroxytetrahydrofuran backbone .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding to nucleosides .
  • Cellular assays : Fluorescent probes (e.g., ethidium bromide displacement) assess competitive inhibition in viral RNA replication systems .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Repetition under controlled conditions : Eliminate solvent or temperature artifacts by reacquiring spectra in deuterated DMSO or CDCl₃ .
  • Cross-validation : Compare with structurally analogous compounds (e.g., 5-fluorouracil derivatives) to identify anomalous peaks .
  • Dynamic NMR studies : Variable-temperature experiments detect conformational exchange broadening in the tetrahydrofuran ring .

Advanced: What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Answer:

  • Prodrug modification : Introduce phosphate esters at the hydroxymethyl group to enhance solubility and cellular uptake .
  • Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for neurological applications .
  • Metabolic stability assays : Liver microsome testing identifies susceptible sites (e.g., ester hydrolysis) for targeted structural tweaks .

Advanced: How does fluorination of the tetrahydrofuran ring impact biological activity?

Answer:
Fluorination at the 4-position (see ) increases metabolic stability and binding affinity by:

  • Electronegativity effects : Enhancing hydrogen bonding with target enzymes (e.g., viral polymerases).
  • Steric hindrance : Reducing off-target interactions. Comparative studies using ¹⁹F NMR and X-ray crystallography reveal conformational locking of the furanose ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.